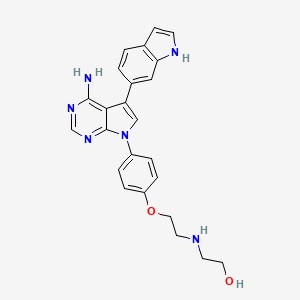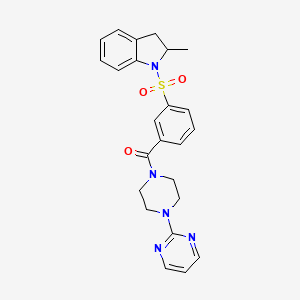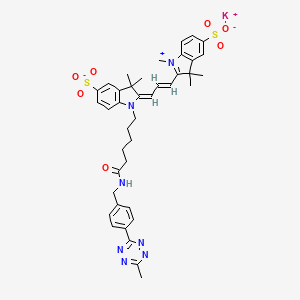
Mpo-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mpo-IN-5 is a potent, irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly expressed in neutrophils and monocytes. This compound inhibits MPO peroxidation with an IC50 value of 0.22 μM and hERG binding with an IC50 value of 2.8 μM . This compound has shown rapid kinetics of inhibition, with an enzyme inactivation rate (kinact/Ki) of 23000 M-1s-1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mpo-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Mpo-IN-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: The compound can also undergo reduction reactions under appropriate conditions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Mpo-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of myeloperoxidase and its effects on various chemical reactions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting myeloperoxidase activity.
Wirkmechanismus
Mpo-IN-5 exerts its effects by irreversibly inhibiting the activity of myeloperoxidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of hypochlorous acid from hydrogen peroxide and chloride ions . This inhibition reduces the production of reactive oxygen species, thereby modulating the immune response and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Mpo-IN-5 in terms of their inhibitory effects on myeloperoxidase. These include:
4-Aminobenzoic acid hydrazide (ABAH): Another irreversible inhibitor of myeloperoxidase.
N-acetyl lysyltyrosylcysteine amide (KYC): A tripeptide that inhibits myeloperoxidase by causing the accumulation of Compound II.
Uniqueness
This compound is unique due to its high potency and rapid kinetics of inhibition. Its ability to irreversibly inhibit myeloperoxidase with a low IC50 value and high enzyme inactivation rate makes it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H24N6O2 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2-[2-[4-[4-amino-5-(1H-indol-6-yl)pyrrolo[2,3-d]pyrimidin-7-yl]phenoxy]ethylamino]ethanol |
InChI |
InChI=1S/C24H24N6O2/c25-23-22-20(17-2-1-16-7-8-27-21(16)13-17)14-30(24(22)29-15-28-23)18-3-5-19(6-4-18)32-12-10-26-9-11-31/h1-8,13-15,26-27,31H,9-12H2,(H2,25,28,29) |
InChI-Schlüssel |
SQCHQUSSWKGEMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN2)C3=CN(C4=NC=NC(=C34)N)C5=CC=C(C=C5)OCCNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B12400179.png)
![[4-[hydroxy-[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B12400181.png)







![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)



